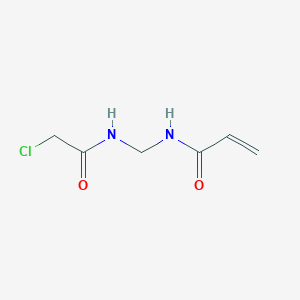

N-chloroacetamidomethyl acrylamide

Description

N-Chloroacetamidomethyl acrylamide (chemical formula: C₆H₉ClN₂O₂) is a functionalized acrylamide derivative characterized by a chloroacetamidomethyl (-CH₂-NH-CO-CH₂Cl) substituent attached to the acrylamide backbone. This compound combines the reactive vinyl group of acrylamide with the electrophilic chlorine atom and amide functionality of chloroacetamide derivatives, making it a versatile intermediate in organic synthesis and polymer chemistry. Its structure enables participation in radical polymerization, nucleophilic substitution, and crosslinking reactions .

Properties

Molecular Formula |

C6H9ClN2O2 |

|---|---|

Molecular Weight |

176.60 g/mol |

IUPAC Name |

N-[[(2-chloroacetyl)amino]methyl]prop-2-enamide |

InChI |

InChI=1S/C6H9ClN2O2/c1-2-5(10)8-4-9-6(11)3-7/h2H,1,3-4H2,(H,8,10)(H,9,11) |

InChI Key |

HQTJNEILVZMZPN-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)NCNC(=O)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The chloroacetamidomethyl group in the target compound introduces enhanced electrophilicity compared to unsubstituted acrylamide, enabling reactions such as nucleophilic substitution (e.g., with amines or thiols) .

- Unlike DMAC, which lacks a reactive chlorine or vinyl group, this compound is suited for polymerization and crosslinking applications .

Chloroacetamide Derivatives

- 2-Chloro-N-methylacetamide (): Used as a precursor for agrochemicals and pharmaceuticals due to its reactive chlorine atom. However, it lacks the vinyl group necessary for polymerization .

- This compound : Combines the reactivity of chloroacetamides (e.g., Cl substitution) with acrylamide’s polymerization capability. This dual functionality makes it valuable in synthesizing stimuli-responsive polymers and functionalized resins .

Acrylamide and Derivatives

- Acrylamide (): A carcinogenic monomer (SVHC under REACH) used in polyacrylamide production. Its hazards limit direct applications, whereas this compound’s modified structure may reduce toxicity while retaining utility in controlled polymer networks .

- Cl-based substitutions) .

Toxicity and Regulatory Considerations

- Regulatory status is likely similar to acrylamide derivatives under REACH .

- Acrylamide: Classified as a Category 1B carcinogen (EU CLP); occupational exposure limits (0.1 mg/m³) apply .

- DMAC : Less toxic than acrylamide but regulated for reproductive toxicity (EU Occupational Exposure Limit: 10 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.